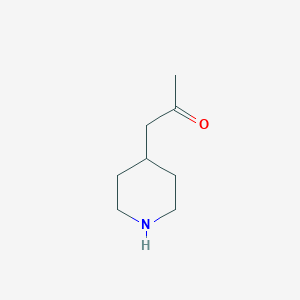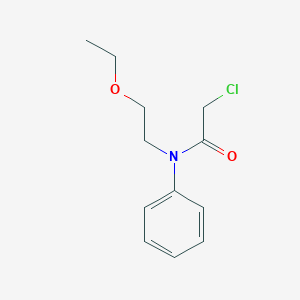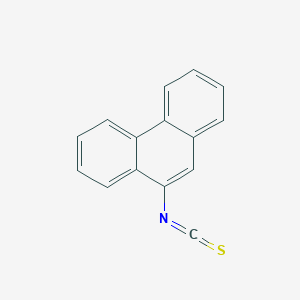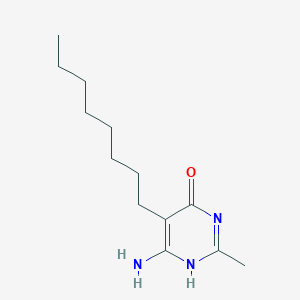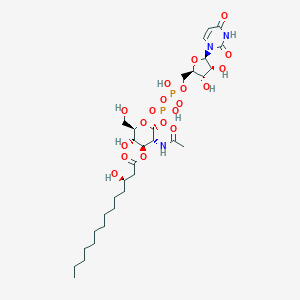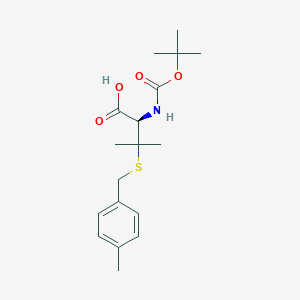
Boc-L-4-Methylbenzyl-L-Penicillamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis process often starts with benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement steps to obtain specific oligomers. For example, synthesis pathways can involve the transformation of starting materials through cyclization to oxazolidin-2-ones, indicating the complexity and precision required in these chemical reactions (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectrofluorometric techniques and other sophisticated methods like trapped ion mobility-mass spectrometry (IM-MS) for chiral distinction. These analyses provide insights into the compound's stereochemistry and its implications for reactivity and binding properties (Yang et al., 2021).
Chemical Reactions and Properties
Boc-L-4-Methylbenzyl-L-Penicillamine's reactivity is explored through various chemical reactions, including its use in peptide synthesis and the creation of cyclic peptides. The compound's ability to participate in complex reactions underlines its versatility in synthetic chemistry (Adeva et al., 1995).
Physical Properties Analysis
Analyzing the physical properties involves understanding the compound's behavior under different conditions, which is essential for its application in synthesis. Techniques such as electrochemical analysis and voltammetry are used to study these properties, including how the compound interacts with electrodes and its electroanalytical characteristics (Wangfuengkanagul & Chailapakul, 2002).
Chemical Properties Analysis
The chemical properties of Boc-L-4-Methylbenzyl-L-Penicillamine, such as its reactivity with other compounds, chiral recognition, and enantiomeric differentiation, are crucial for its application in synthetic pathways. Capillary electrophoresis and other separation techniques highlight its chiral properties and interaction with chiral selectors (He, Zhao, & Chen, 2006).
科学的研究の応用
Chiral Separation and Electrochemical Analysis
Chiral Separation of Penicillamine Enantiomers : A novel method employing capillary electrophoresis for the chiral separation of penicillamine enantiomers has been developed. This method utilizes derivatization with 1-chloro-2,4-dinitrobenze (CDNB) and separation by capillary electrophoresis with sulfated-β-cyclodextrin (S-β-CD) as the chiral selector, offering a resolution that reached up to 3.7 (He, Zhao, & Chen, 2006).
Electrochemical Recognition of Penicillamine Enantiomers : Bovine serum albumin (BSA) has been used as a natural chiral selector to recognize penicillamine enantiomers through electrochemical methods. This approach provides a novel way to differentiate between the D and L forms of penicillamine (Wang et al., 2013).
Fluorescence and Spectrofluorometric Analysis
Specific Spectrofluorometric Quantification : A sensitive fluorometric method for the determination of D-penicillamine in pharmaceuticals has been proposed, utilizing the reaction between D-penicillamine and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to produce a fluorescent derivative (Al-majed, 2000).
Sequential Injection Method for Penicillamine Determination : A sequential injection spectrofluorimetric method for determining penicillamine in pharmaceutical formulations has been developed. This method is based on the reaction of penicillamine with fluorescamine (FL) in the presence of β-cyclodextrins, highlighting its application in enhancing fluorescence detection (Suliman, Al-Lawati, & Al-Kindy, 2008).
Safety And Hazards
特性
IUPAC Name |
(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-4-Methylbenzyl-L-Penicillamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




